4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and fluorophenyl and chlorophenyl substituents
Scientific Research Applications
4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, they have been associated with the synthesis of neurotransmitters, such as acetylcholine , which could suggest their involvement in neurological pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could suggest that the compound has good bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability of thiazole derivatives could be influenced by factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base to form the benzamide intermediate. This intermediate is then reacted with 4-fluoroaniline and a suitable coupling agent to introduce the fluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-(3-((4-chlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-chloro-N-(4-(3-((4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-chloro-N-(4-(3-((4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to certain biological targets compared to its analogs.
Properties
IUPAC Name |
4-chloro-N-[4-[3-(4-fluoroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-3-1-12(2-4-13)18(26)24-19-23-16(11-27-19)9-10-17(25)22-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZUVHAWAYNMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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